3-(1-benzothiophen-3-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide
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Overview
Description
3-(1-benzothiophen-3-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene moiety, a cyano group, and a furan ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 3-(1-benzothiophen-3-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene and benzene derivatives.
Introduction of Cyano Group: The cyano group is introduced through nucleophilic substitution reactions, often using cyanide salts.
Attachment of Furan Ring: The furan ring is attached via coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Chemical Reactions Analysis
3-(1-benzothiophen-3-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1-benzothiophen-3-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The benzothiophene and furan rings can interact with enzymes and receptors, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include other benzothiophene and furan derivatives, such as:
3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Known for its antibacterial activity.
3-iodo-2-(thiophen-2-yl)benzo[b]thiophene: Exhibits antifungal properties.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Shows high antioxidant capacities.
The uniqueness of 3-(1-benzothiophen-3-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide lies in its combination of structural elements, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-9-12(17(20)19-10-14-4-3-7-21-14)8-13-11-22-16-6-2-1-5-15(13)16/h1-8,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBYCUGXKOYBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=C(C#N)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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